Poziotinib covalently binds to cysteine residues in the kinase domains of all ErbB family receptors (EGFR, HER2, and HER4), leading to irreversible inhibition and suppression of downstream signaling cascades [1] [2].
The following diagram illustrates this mechanism and the downstream signaling pathway.
This compound's mechanism of action involves overcoming steric hindrance in mutant receptors to inhibit oncogenic signaling.
This compound has shown significant activity in both laboratory models and clinical trials, particularly in NSCLC with EGFR exon 20 mutations and HER2-amplified cancers.
| Model/Study | Mutation/Amplification | Key Efficacy Findings |
|---|---|---|
| Ba/F3 Cells (in vitro) [3] | Various EGFR & HER2 exon 20 insertions | Potent inhibition; greater activity than erlotinib, afatinib, osimertinib |
| Patient-Derived Xenografts (in vivo) [3] | EGFR or HER2 exon 20 mutant NSCLC | Significant antitumor activity |
| Phase 2 Trial (ZENITH20, Cohort 1) [4] | EGFR exon 20 insertion NSCLC | Confirmed objective response rate (ORR) of 14.8% in overall cohort (primary endpoint not met); superior benefit in "near-loop" vs "far-loop" insertions |
| Phase 2 Trial (Initial Report) [3] | EGFR exon 20 mutation NSCLC | Confirmed ORR of 64% in first 11 patients |
| Phase 1 Trials [5] [2] | Advanced solid tumors (HER2-amplified/EGFR-mutant) | Partial response in patients with HER2-amplified breast/gastric cancer and EGFR-amplified lung cancer |
For researchers aiming to validate or build upon these findings, here are methodologies from key studies.
Cell Viability and IC50 Determination (Ba/F3 Model) [3]
In Vivo Efficacy (Patient-Derived Xenograft/PDX Model) [3]
Molecular Dynamics (MD) Simulation for Mechanism [4]
Poziotinib was developed as a potent, irreversible inhibitor targeting the HER family of tyrosine kinases, which are key drivers in several cancers.
The following diagram illustrates the core signaling pathway targeted by this compound and its mechanism of action.
This compound inhibits HER receptor dimerization and autophosphorylation, blocking downstream pro-cancer signaling pathways. [1] [3]
The clinical development of this compound has focused heavily on NSCLC with specific genetic alterations, yielding important insights into the role of mutation subtypes in treatment response.
| Parameter | This compound (ZENITH20 Trial) | Mobocertinib (EXCLAIM Trial) |
|---|---|---|
| Overall Objective Response Rate (ORR) | 14.8% (95% CI: 8.9 to 22.6) [4] | 28% (in platinum-pretreated population) [4] |
| Mean Tumor Size Reduction: Near-loop | -25.9% [4] | -38.5% [4] |
| Mean Tumor Size Reduction: Far-loop | -9.8% [4] | -34.1% [4] |
| P-Value (Tumor Reduction) | p = 0.0014 [4] | p = 0.59 [4] |
| Median PFS: Near-loop | 11.1 months [4] | 12.0 months [4] |
| Median PFS: Far-loop | 3.5 months [4] | 13.0 months [4] |
| P-Value (PFS) | p = 0.016 [4] | p = 0.99 [4] |
The data shows this compound's benefit is concentrated in patients with near-loop insertions, whereas mobocertinib's activity was similar across both groups [4]. Molecular dynamics simulations suggest that near-loop insertions create a more flexible kinase domain with lower energy barriers for conformational change, making it more susceptible to this compound [4].
For researchers, the core methodologies used to establish this compound's efficacy are outlined below.
In Vitro Kinase Inhibition and Cell Viability (IC₅₀) Assays [4]:
In Vivo Efficacy Studies in Xenograft Models [1]:
Molecular Dynamics (MD) Simulations [4]:
Hanmi Pharmaceutical has refined its oncology strategy based on the this compound development experience.
This compound is an irreversible pan-HER tyrosine kinase inhibitor. Its metabolism involves several cytochrome P450 (CYP) enzymes, and it can also affect the metabolism of other drugs.
| Aspect | Findings |
|---|---|
| Primary Metabolizing Enzymes | CYP3A4 (major pathway, M1 metabolite) and CYP2D6 (minor pathway, M2 metabolite) [1] [2] [3]. |
| Effect on Other CYP Enzymes | Inhibits CYP2B6 and CYP2C9/19 (in vitro); induces CYP1A2 and CYP2E1 (in vivo in rats) [2] [4]. |
| Clinical Concern | Co-administration with strong CYP3A4/CYP2D6 inhibitors or inducers may require dose adjustment due to risk of toxicity or reduced efficacy [1] [5]. |
The following diagram illustrates the core metabolic pathway of this compound and the key enzymes involved:
Understanding the potency of inhibition is crucial for predicting drug-drug interactions. The data below, primarily derived from in vitro studies, provides this quantitative insight.
| Inhibitor | Target CYP | IC50 (μM) | Inhibition Model | Ki (μM) |
|---|---|---|---|---|
| Dacomitinib [1] | CYP3A4 (M1) | 19.57 (Human) | Mixed | Not Specified |
| CYP2D6 (M2) | 0.11 (Human) | Mixed | Not Specified | |
| Schisandrin B [3] | CYP3A4 (M1) | 2.55 | Mixed | Not Specified |
| CYP2D6 (M2) | 6.97 | Mixed | Not Specified | |
| This compound (on Vonoprazan) [5] | CYP3A4 | 10.6 | Mixed (Non/Uncompetitive) | 0.574 (αKi=2.77) |
| This compound (on Cocktail Probes) [2] [4] | CYP2B6 | 8.79 | Competitive | 16.18 |
| CYP2C9/19 | 20.17 | Competitive | 17.66 |
The interactions summarized in the tables have direct clinical consequences:
The key findings are supported by standardized pre-clinical experiments. Here are summaries of the common in vivo and in vitro protocols used in the cited literature.
This methodology is used to assess how one drug affects the absorption and metabolism of another in a living organism.
This method determines the potential and strength of enzyme inhibition.
The table below summarizes the key population pharmacokinetic parameters for this compound and its two primary metabolites, M1 and M2, derived from studies in patients with advanced solid malignancies [1].
| Parameter | This compound (Parent Drug) | Metabolite M1 | Metabolite M2 |
|---|---|---|---|
| Structural Model | Two-compartment model | One-compartment model | One-compartment model |
| Absorption (Ka) | 1.45 ± 0.23 h⁻¹ | - | - |
| Apparent Clearance (CL/F) | 34.5 L/h (29.4% CV) | - | - |
| Central Volume of Distribution (Vc/F) | 185 ± 12.7 L | - | - |
| Apparent Peripheral Volume of Distribution (Vp/F) | 164 L (53.5% CV) | - | - |
| Primary Metabolizing Enzymes | CYP3A4 (major route), CYP2D6 (partial route) [2] [3] [4] | Formed mainly by CYP3A4 | Formed mainly by CYP2D6 |
| Effect of Food | Alters absorption rate (increased Tmax in fed state) [1] [5] | - | - |
| Influential Covariate | Body Weight (on Vc) | - | - |
Understanding how these parameters are derived is critical. Here are methodologies from key studies.
| Study Focus | Population PK Model Development [1] | Cocktail Method for CYP Inhibition/Induction [4] |
|---|---|---|
| Objective | Develop a population PK model for this compound and its metabolites. | Investigate this compound's potential to inhibit or induce cytochrome P450 (CYP) enzymes. |
| Subjects | 72 patients from phase I studies. | Sprague-Dawley rats (in vivo) and Rat Liver Microsomes (RLMs, in vitro). |
| Dosing | Oral tablets (0.5-32 mg) on intermittent (14-day on/7-day off) or continuous schedules. | In vivo: Co-administration of this compound with a cocktail of CYP probe substrates. In vitro: Incubation of this compound with RLMs and NADPH. |
| Sample Collection | Serial blood samples collected over 24-48 hours after dosing on Day 1 and Day 14. | Serial blood samples collected from rats after probe substrate administration. |
| Analytical Method | Nonlinear mixed-effect modeling (NONMEM). | UPLC-MS/MS to quantify probe substrates and their metabolites in plasma and microsomes. |
| Key Measurements | Estimation of population mean PK parameters, inter-individual variability, and covariate effects (e.g., body weight, food). | Calculation of half-maximal inhibitory concentration (IC₅₀), inhibition constant (Kᵢ), and comparison of pharmacokinetic parameters of probes with/without this compound. |
This compound is metabolized primarily in the liver, generating multiple metabolites, with M1 (dihydroxylation) and M2 (demethylation) being the most significant [2] [4]. The formation of M1 is primarily mediated by CYP3A4, while CYP2D6 plays a key role in forming M2 [2] [3] [4]. This profile makes this compound susceptible to interactions with drugs that modulate these enzymes.
The following diagram illustrates the primary metabolic pathways and potential interactions.
This compound metabolism and key CYP enzyme interactions.
HER2 (ERBB2) exon 20 insertion mutations represent a significant oncogenic driver in non-small cell lung cancer (NSCLC), characterized by distinct structural features and therapeutic challenges. These mutations occur in approximately 2-4% of all NSCLC cases, with exon 20 insertions accounting for approximately 90% of all HER2 mutations in lung cancer [1] [2] [3]. The most common HER2 exon 20 insertion is the p.Y772_A775dup (YVMA duplication) variant, found in nearly 47.7% of HER2-mutant cases, followed by G778_P780dup at approximately 11.6% [4]. Unlike other HER2 alterations in cancer, NSCLC predominantly features activating mutations rather than amplifications, creating unique therapeutic challenges and opportunities for drug development. Epidemiologically, these mutations demonstrate similar patterns to other oncogenic drivers in lung adenocarcinoma, with enrichment in never-smokers and specific demographic populations [2] [3].
The clinical significance of HER2 exon 20 insertion mutations has been increasingly recognized, with studies demonstrating their association with poor prognosis and resistance to conventional therapies. Recent research has revealed that patients with HER2 exon 20 mutations demonstrate poorer overall survival outcomes compared to those with non-exon 20 HER2 mutations, highlighting the aggressive nature of this molecular subtype [5] [6]. Understanding the structural basis of these mutations provides critical insights for developing effective targeted therapies and overcoming treatment resistance.
HER2 exon 20 insertion mutations are in-frame insertions or duplications typically ranging from 3 to 21 base pairs corresponding to 1 to 7 additional amino acids positioned within the tyrosine kinase domain of the HER2 receptor [2]. These mutations cluster between amino acid positions 772 and 780 in the αC-β4 loop region, which plays a critical role in regulating kinase activity [4]. The majority (approximately 92%) of these mutations are in-frame indel mutations that maintain the reading frame while introducing structural alterations that profoundly affect kinase function [5] [6]. This region corresponds structurally to the area between the αC-helix and the β4-sheet, a crucial regulatory segment that controls the transition between active and inactive kinase conformations [4].
The kinase domain of HER2 maintains the characteristic bilobate structure common to protein kinases, with exon 20 mutations located strategically to influence the conformational equilibrium. Molecular dynamics simulations have revealed that these insertions restrict the kinase conformation primarily to the active state through several mechanisms: by altering the conformational landscape of the HER2 kinase, increasing the rigidity of the αC-β4 loop, and reducing the transitional energy required to maintain active state configurations [7] [4]. This results in ligand-independent activation of the receptor, driving oncogenic signaling without the need for dimerization stimuli that typically activate wild-type HER2.
The following diagram illustrates the conformational changes induced by HER2 exon 20 insertions and their impact on kinase activation:
Structural impact of HER2 exon 20 insertions on kinase conformation and activation.
The structural consequences of HER2 exon 20 insertions fundamentally differ from classical EGFR mutations (L858R, exon 19 deletions) in their mechanism of kinase activation. While classical EGFR mutations primarily destabilize the inactive state, HER2 exon 20 insertions actively constrain the kinase in active conformation through steric and energetic mechanisms [2] [4]. Molecular dynamics simulations demonstrate that the insertion length and specific residues at positions 776 and 778 critically influence the conformational sampling of the kinase domain, with longer insertions typically imposing greater restriction on conformational flexibility [4]. This restricted conformational landscape results in sustained kinase activity without the requirement for normal regulatory inputs, effectively converting HER2 into an autonomous oncogenic driver.
The allosteric networks governing kinase activation are profoundly altered by exon 20 insertions. Key structural elements affected include:
This structural understanding provides the foundation for explaining the differential sensitivity of various HER2 exon 20 insertion variants to targeted therapies and guides the development of mutation-specific therapeutic approaches.
The structural insights into HER2 exon 20 insertion mutations have direct implications for therapeutic development, explaining both the historical resistance to conventional HER2-targeted therapies and the variable efficacy of newer agents across different mutation variants. The following table summarizes key therapeutic agents and their documented efficacy against HER2 exon 20 insertion mutations:
| Therapeutic Agent | Mechanism of Action | Reported Efficacy in HER2 Ex20Ins | Structural Considerations |
|---|---|---|---|
| Trastuzumab Deruxtecan (T-DXd) | HER2-targeting antibody-drug conjugate | ORR: 55%; mPFS: 8.2 months; mOS: 17.8 months [1] [8] | Bypasses kinase conformation through ADC mechanism |
| Poziotinib | Irreversible pan-HER tyrosine kinase inhibitor | ORR: 27.8%; mPFS: 5.5 months (pre-treated) [8] | Greater efficacy in specific spatial conformations |
| Pyrotinib | Irreversible HER2 TKI | Clinical responses in G778_P780dup variants [4] | Sensitivity depends on αC-β4 loop length |
| Afatinib | Irreversible ERBB family blocker | Limited activity; case-specific responses [8] | Restricted by steric hindrance in binding pocket |
| Mobocertinib | EGFR/HER2 TKI | Preclinical activity; clinical trials ongoing [1] [8] | May have differential activity based on insertion location |
The structural classification of HER2 exon 20 insertion mutations provides a framework for understanding variable treatment responses. Research has demonstrated that the specific location and length of the insertion profoundly influence drug sensitivity, with mutations like G778_P780dup showing enhanced response to TKIs including afatinib, dacomitinib, pyrotinib, and this compound compared to the more common Y772_A775dup variant [4]. This differential sensitivity stems from variations in the conformational flexibility imposed by different insertion sequences, which in turn affect the accessibility and geometry of the drug-binding pocket.
The therapeutic resistance historically observed with conventional HER2-targeted therapies in NSCLC has a clear structural basis. The active-state conformation stabilized by exon 20 insertions creates a steric hindrance that prevents effective binding of many tyrosine kinase inhibitors designed to target the wild-type or classically mutated HER2/EGFR kinases [2] [4]. This resistance mechanism parallels that observed in EGFR exon 20 insertion mutations, where the structural changes reduce the therapeutic window for ATP-competitive inhibitors [2]. Molecular docking studies reveal that the αC-β4 loop extension in HER2 exon 20 insertion mutants physically obstructs the drug-binding pocket, creating a narrower entrance that excludes larger inhibitor molecules while still permitting ATP access [4].
The recent success of antibody-drug conjugates (ADCs) like trastuzumab deruxtecan in treating HER2-mutant NSCLC can be attributed to their ability to bypass the kinase conformation issue entirely. By targeting the extracellular domain of HER2 and delivering a cytotoxic payload directly to cancer cells, ADCs circumvent the challenges posed by the altered intracellular kinase domain [8] [3]. This approach has demonstrated remarkable efficacy, with the DESTINY-Lung01 trial reporting a 55% objective response rate in heavily pretreated HER2-mutant NSCLC patients, leading to FDA approval in 2022 [8]. The clinical success of ADCs underscores the importance of understanding mutation-specific structural biology when developing therapeutic strategies.
The investigation of HER2 exon 20 insertion mutations has relied heavily on advanced computational approaches, particularly molecular dynamics (MD) simulations, to elucidate the structural mechanisms underlying kinase activation and therapeutic resistance. These methods have proven essential because traditional structural biology techniques like crystallography capture static snapshots that cannot adequately represent the conformational dynamics central to the pathogenicity of these mutations. Representative MD protocols include:
System Preparation: Initial structures of HER2 kinase domain with specific exon 20 insertions are modeled based on wild-type coordinates (PDB IDs). Mutations are introduced, and systems are solvated in explicit water boxes with physiological ion concentrations.
Simulation Parameters: Production simulations typically run for 100-500 nanoseconds using packages like AMBER, GROMACS, or NAMD with force fields (CHARMM36, AMBER ff19SB) optimized for protein dynamics.
Enhanced Sampling Techniques: Methods like bias exchange meta-dynamics (BE-MetaD) enable comprehensive sampling of conformational states and free energy landscapes, revealing transitions between active and inactive states [7].
Analysis Methods: Trajectories are analyzed for root-mean-square deviation (RMSD), radius of gyration, residue interaction networks, and principal component analysis to identify dominant conformational states and allosteric pathways.
These simulations have revealed that HER2 exon 20 insertions restrict the conformational sampling of the kinase domain, reducing the flexibility of the αC-β4 loop and stabilizing the active state through altered free energy landscapes [7] [4]. The computational findings directly correlate with experimental observations of constitutive activation and provide a thermodynamic framework for understanding mutation-specific behaviors.
Functional validation of computational predictions requires integrated experimental approaches using both in vitro and in vivo models. Key methodological frameworks include:
Ba/F3 Cell Proliferation Assays: Engineered Ba/F3 cell lines expressing specific HER2 exon 20 insertion variants provide robust models for assessing transformation potential and drug sensitivity. These IL-3-dependent cells undergo cytokine-independent proliferation when expressing oncogenic HER2 mutants, enabling quantitative assessment of oncogenicity and inhibitor sensitivity [7].
Next-Generation Sequencing (NGS) Protocols: Clinical detection of HER2 exon 20 mutations utilizes comprehensive NGS panels targeting 425+ cancer-related genes. Testing can be performed on tissue samples, blood (cfDNA), cerebrospinal fluid, or pleural effusion samples, with validation of variant oncogenicity through parallel functional studies [5] [6].
Structural Biology Techniques: While challenging for conformational dynamic systems, X-ray crystallography of stabilized kinase domains and cryo-EM approaches provide critical structural constraints for computational models and reveal atomic-level details of drug-binding interactions.
The integration of these experimental approaches with clinical observations has enabled the development of structure-function classification systems that correlate specific mutation locations with drug sensitivity patterns. This framework provides a rational basis for therapeutic selection and ongoing drug development efforts targeting HER2 exon 20 insertion mutations in NSCLC.
Despite significant advances in understanding HER2 exon 20 insertion mutations, several critical knowledge gaps remain. The structural heterogeneity of these mutations presents challenges for classifying and predicting drug responses, particularly for rare variants where clinical data are limited. Additionally, the mechanisms underlying differential drug sensitivity among various exon 20 insertion subtypes are not fully elucidated at the atomic level. Further research is needed to understand resistance mechanisms to next-generation HER2-targeted therapies, including both on-target and bypass signaling pathways.
Future research priorities should include:
EGFR exon 20 encodes a critical loop region adjacent to the αC-helix within the kinase domain. Insertions in this area cause structural shifts that reduce the size of the drug-binding pocket and create steric hindrance, conferring inherent resistance to earlier generations of EGFR TKIs [1]. The key differentiator between near-loop and far-loop insertions lies in their distinct structural dynamics, as revealed by molecular dynamics simulations [2].
Preclinical and clinical data consistently show that the location of the insertion significantly influences response to various EGFR TKIs. The following table summarizes the differential drug sensitivities based on data from in vitro studies and clinical trials [2] [3].
| Therapeutic Agent | Reported Efficacy (Near-loop vs. Far-loop) | Key Findings & Context |
|---|---|---|
| Poziotinib | Superior in Near-loop | Clinical (ZENITH20): Near-loop: Mean tumor reduction -25.9%, mPFS 11.1 mos. Far-loop: -9.8%, mPFS 3.5 mos [2]. |
| Mobocertinib | Similar / Slightly better in Far-loop | Preclinical (in vitro): Trend toward greater sensitivity in far-loop. Clinical (EXCLAIM): Similar tumor reduction and PFS in both groups [2]. |
| Afatinib | Superior in Near-loop | Preclinical (in vitro): Demonstrated higher potency against near-loop insertions [2]. |
| Zipalertinib | Superior in Near-loop | Preclinical (in vitro): More potent inhibition of near-loop insertions [2]. |
| Osimertinib | Superior in Near-loop | Clinical (LC-SCRUM-Asia): mPFS of 5.6 months in near-loop vs. 2.0 months in far-loop [3]. |
| Furmonertinib | Active in Near-loop (Case Report) | Clinical (Case Report): A patient with near-loop P772_H773insGNP achieved a PFS of 10.5 months [4]. |
The recognition that insertion location affects TKI sensitivity is transforming the clinical approach to EGFR exon 20-mutated NSCLC. The following diagram illustrates a modern, location-aware workflow for managing these patients, from detection to treatment selection.
Figure: A location-informed clinical decision pathway for NSCLC patients with EGFR exon 20 insertion (ex20ins) mutations. Next-Generation Sequencing (NGS) is critical for identifying the specific insertion variant and its location, which then guides the choice of targeted therapy [2] [1] [5].
For researchers, understanding the methodologies behind these findings is essential. Here are summaries of key experimental approaches from the cited literature.
The structural and functional distinction between near-loop and far-loop EGFR exon 20 insertions is a cornerstone of modern NSCLC precision oncology. This framework empowers more accurate prediction of TKI efficacy and underscores the necessity of comprehensive genomic testing, such as Next-Generation Sequencing (NGS), to guide optimal therapeutic decisions [2] [1] [5].
The combination of this compound, a pan-HER tyrosine kinase inhibitor, with the chemotherapeutic agent 5-FU is grounded in a strong multi-targeted rationale aimed at enhancing antitumor efficacy and overcoming drug resistance.
| Rationale | Key Findings | Relevant Cancer Models |
|---|---|---|
| Synergistic Antitumor Effect | This compound combined with 5-FU or other chemotherapies showed more effective tumor growth inhibition than either agent alone [1]. | Gastric cancer xenograft models [1]. |
| Overcoming Multidrug Resistance (MDR) | This compound inhibits ABCB1 and ABCG2 efflux transporters [2]. This increases intracellular accumulation of chemotherapeutic substrates, reversing a key resistance mechanism. | Multidrug-resistant colon cancer cell lines [2]. |
| Dual Inhibition of Pro-Survival Pathways | This compound blocks phosphorylation of EGFR, HER2, and key downstream signals (STAT3, AKT, ERK) [1], while 5-FU induces DNA damage and cell death. | HER2-amplified gastric cancer cells [1]. |
Understanding the properties of this compound alone is a prerequisite for designing combination studies. The table below summarizes quantitative data from the search results.
| Parameter | Experimental Data | Context / Assay |
|---|
| IC50 (Enzyme Assay) | HER1 (EGFR): 3.2 nM HER2: 5.3 nM HER4: 23.5 nM [1] | Cell-free assay with recombinant proteins [1]. | | IC50 (Cell Proliferation) | A431 (EGFR-ovexpressing): 0.4 - 0.9 nM [1] SKBR3 (HER2-ovexpressing): 0.3 - 1.0 nM [1] NCI-H1975 (EGFR T790M/L858R): 2.7 - 5.7 nM [1] | 72-hour cell viability assay (MTS/SRB) [1]. | | In Vivo Efficacy (Monotherapy) | 0.5 mg/kg (oral, daily) significantly inhibited tumor growth in various xenograft models [1]. | N87 gastric cancer xenografts in mice [1]. | | Clinical Dose (Monotherapy) | 12 mg to 16 mg, orally, once daily in 28-day cycles [3]. | Phase II trials in recurrent/metastatic head and neck cancer [3]. | | Brain Penetrability | Successfully ablated HER2+ breast cancer brain metastases in a preclinical model after two weeks of treatment [4]. | Patient-derived HER2+ breast cancer brain metastasis model in mice [4]. | | CYP Inhibition (DDI Risk) | Inhibits CYP2C11 (analog of human CYP2C9) and CYP2B1 in rats. May induce CYP1A2 and CYP2E1 [5]. | In vitro and in vivo studies in rat liver microsomes [5]. |
Based on the gathered information, the following diagram outlines a logical workflow for evaluating the this compound and 5-FU combination in a preclinical setting.
When designing experiments based on the above workflow, pay close attention to the following aspects derived from the search results:
The current evidence provides a solid foundation, but several gaps need to be addressed to formalize a robust application protocol:
I hope this structured compilation of available evidence provides a valuable starting point for your research. Should you require further investigation into specific mechanistic pathways or related combination therapies, please feel free to ask.
1. Background and Clinical Challenge Brain metastasis occurs in approximately 50% of all women with metastatic HER2+ breast cancer and is associated with a poor prognosis [1] [2]. A significant challenge in treatment is the blood-brain barrier (BBB), which limits the brain penetrability of many effective HER2-targeted therapies, such as trastuzumab and even some small-molecule inhibitors [1] [3]. Furthermore, the brain microenvironment expresses high levels of Neuregulin-1 (NRG1), an ErbB3/ErbB4 ligand that can activate pro-survival signaling pathways and confer resistance to certain therapies, underscoring the need for more effective, brain-penetrant drugs [1].
2. Poziotinib's Proposed Mechanism of Action this compound is an irreversible, brain-penetrant pan-ErbB inhibitor that targets all ErbB receptors (ErbB1-4) [1] [4]. Its key proposed advantages are:
3. Key Preclinical Findings The following table summarizes the quantitative efficacy data from the recent preclinical study:
Table 1: Summary of Key Preclinical Efficacy Findings for this compound in HER2+ BCBM Mouse Models
| Cell Model | Model Description | Treatment Regimen | Key In Vivo Result | Citation |
|---|---|---|---|---|
| BCBM94 | Patient-derived HER2+ BCBM cell line | This compound for 2 weeks | Successful ablation of HER2+ brain tumors | [1] |
| BT474 | HER2+ breast cancer cell line | This compound for 2 weeks | Successful ablation of HER2+ brain tumors | [1] |
| BCBM94 & BT474 | Multiple HER2+ models | High-throughput screen of 8,500 drugs | This compound identified as highly potent in reducing cell viability in the presence of NRG1 | [1] [3] |
1. In Vitro Clonogenic Assay This protocol assesses the long-term reproductive cell viability after drug treatment [1].
2. siRNA-Mediated Gene Silencing of ErbB3 This protocol is used to validate the specific role of ErbB3 in the survival signaling pathway [1].
3. In Vivo Efficacy Study in Mouse Model This protocol outlines the evaluation of this compound's ability to treat established brain metastases [1].
The diagrams below, generated using Graphviz DOT language, illustrate the core mechanisms and experimental flow described in the research.
The preclinical data for this compound is compelling, showing a significant advantage over other tyrosine kinase inhibitors like lapatinib, particularly in its ability to overcome the resistance conferred by the brain microenvironment [1]. Its excellent brain penetrability addresses a critical failure point of many existing therapies [3].
It is important to note that while this research is promising, the clinical trial referenced (NCT02659514), which studied this compound in HER2-positive metastatic breast cancer, has been completed [5]. Its findings, combined with this new preclinical data on brain metastasis, will be crucial for designing future clinical trials specifically focused on patients with active brain metastases.
The ZENITH20 trial was a global, multicenter, multi-cohort, open-label Phase II study. Its primary objective was to evaluate the efficacy and safety of poziotinib in patients with advanced or metastatic NSCLC harboring EGFR or HER2 exon 20 insertion mutations [1]. The primary endpoint for all cohorts was the Objective Response Rate (ORR) as assessed by an independent review committee using RECIST v1.1 guidelines.
The table below outlines the design of the key cohorts for which results are available.
| Cohort | Patient Population | Prior Lines of Therapy | This compound Dosing | Primary End Point (ORR) |
|---|---|---|---|---|
| Cohort 1 [2] [3] | EGFR exon 20 insertion NSCLC | Previously treated | 16 mg once daily [3] | 14.8% (95% CI: 8.9-22.6) [2] |
| Cohort 2 [1] | HER2 exon 20 insertion NSCLC | Previously treated (median: 2 lines) | 16 mg once daily | 27.8% (95% CI: 18.9-38.2) [1] |
| Cohort 4 [4] | HER2 exon 20 insertion NSCLC | Treatment-naive | 16 mg once daily or 8 mg twice daily | 39% (95% CI: 28-50) [4] |
The efficacy and safety profiles of this compound varied across the different cohorts and mutation types.
Efficacy and Safety by Cohort and Mutation
| Cohort / Analysis | Key Efficacy Findings | Common Grade ≥3 Treatment-Related Adverse Events |
|---|
| Cohort 2 (HER2, pretreated) [1] | - ORR: 27.8%
Impact of Insertion Location on Efficacy (Exploratory Analysis) An important exploratory analysis from Cohort 1 and preclinical work investigated how the specific location of the EGFR exon 20 insertion impacts this compound sensitivity [2]. Insertions were classified as:
This compound demonstrated superior efficacy in patients with near-loop insertions compared to those with far-loop insertions [2]. In contrast, the TKI mobocertinib showed similar activity across both groups [2].
| Mutation Location | Therapy | Tumor Size Reduction | Median PFS |
|---|---|---|---|
| Near-loop | This compound | -25.9% | 11.1 months |
| Far-loop | This compound | -9.8% | 3.5 months |
| Near-loop | Mobocertinib | -38.5% | 12.0 months |
| Far-loop | Mobocertinib | -34.1% | 13.0 months |
The following diagram illustrates the experimental workflow and key biological concepts investigated in the ZENITH20 trial and associated research.
This compound is an irreversible pan-ErbB inhibitor that targets EGFR (HER1), HER2, and HER4 [1]. Its mechanism is particularly relevant for exon 20 insertion mutations, which typically confer resistance to earlier generations of EGFR TKIs. Preclinical studies indicated that this compound could overcome this resistance, leading to its evaluation in the ZENITH20 trial [1] [2].
For scientists aiming to design studies based on the ZENITH20 findings, here is a summary of the core protocol elements.
1. Study Objectives
2. Key Patient Selection Criteria
3. Study Treatment & Assessments
The standard starting dose for this compound in clinical trials is 16 mg taken orally once daily [1] [2]. Given the high frequency of high-grade adverse events, the following protocol is recommended for dose adjustment.
The table below outlines the dose reduction levels and an alternative dosing strategy investigated to improve tolerability.
| Dose Level | Dosing Schedule | Details |
|---|---|---|
| Starting Dose | 16 mg once daily [1] [2] | Standard initial dose. |
| First Reduction | 12 mg once daily | A 4 mg reduction from the starting dose [3]. |
| Second Reduction | 8 mg once daily | A further 4 mg reduction [3]. |
| Alternative Strategy | 8 mg twice daily | Splitting the total daily dose aims to reduce peak plasma concentrations and improve tolerability [4] [2]. |
The following workflow diagram illustrates the decision-making process for managing this compound treatment based on the occurrence of adverse events.
The need for structured dose management is strongly supported by clinical trial data, which shows high rates of dose modifications and explores alternative scheduling.
Emerging evidence suggests that this compound's efficacy is not uniform across all EGFR exon 20 mutations, which is a critical consideration for patient selection in research and development.
Research indicates that EGFR exon 20 insertions (EGFRex20ins) can be structurally classified into near-loop (A767-P772) and far-loop (H773-R776) insertions [6] [7]. This compound demonstrates superior preclinical and clinical activity against near-loop insertions.
| Insertion Type | Location (Amino Acids) | Mean Tumor Size Reduction | Median PFS |
|---|---|---|---|
| Near-loop | A767 to P772 | -25.9% [6] [7] | 11.1 months [6] [7] |
| Far-loop | H773 to R776 | -9.8% [6] [7] | 3.5 months [6] [7] |
Molecular dynamics simulations reveal that near-loop insertions create a more flexible kinase domain with lower transitional energy, making it more accessible to this compound. In contrast, far-loop insertions are more rigid, hindering drug binding [6] [7]. This structural insight explains the differential clinical efficacy and underscores the importance of genotyping specific insertion types.
For researchers and clinicians, the key insights on this compound management are:
Ba/F3 cells, engineered to depend on mutant kinase genes for proliferation, are a standard model for preclinically evaluating Tyrosine Kinase Inhibitor (TKI) potency. The core quantitative data from these assays is summarized in the table below.
Table 1: Poziotinib Potency in Ba/F3 Models Expressing EGFR/HER2 Ex20Ins Mutations [1] [2]
| Cell Line / Mutation Type | Specific Mutation Example | This compound EC50 (nM) | Comparative Inhibitor (e.g., Afatinib) EC50 (nM) | Key Findings |
|---|---|---|---|---|
| EGFR Ex20Ins (Near-loop) | S768dupSVD, A767dupASV | < 10 nM | Varies by compound | Superior inhibition vs. far-loop; location is a key determinant of sensitivity [1]. |
| EGFR Ex20Ins (Far-loop) | H773insNPH, H773insAH | Higher than near-loop | Varies by compound | Significantly less sensitive to this compound compared to near-loop mutations [1]. |
| HER2 Ex20Ins | A775_G776insYVMA | < 10 nM | Not specified in sources | This compound shows potent activity against major HER2 Ex20Ins mutations [2]. |
| Wild-Type EGFR | - | < 1 nM | - | High potency against WT EGFR correlates with target-oriented toxicity (e.g., rash, diarrhea) [2]. |
The experimental workflow for generating and using these Ba/F3 models follows a standardized protocol, as visualized below.
This section provides a step-by-step methodology for the key experiments cited in the search results.
1. Generation of Ba/F3 Cell Models Expressing Ex20Ins Mutations
2. Cell Proliferation Assay (Dose-Response)
The dramatic difference in this compound's efficacy against near-loop versus far-loop insertions can be understood through its molecular mechanism and the resulting structural changes in the EGFR kinase domain.
Mechanism: this compound is an irreversible inhibitor that covalently binds to a conserved cysteine residue (Cys797 in EGFR, Cys805 in HER2) in the kinase domain [2]. Its relatively small and flexible structure is thought to allow it to overcome the steric hindrance caused by exon 20 insertions more effectively than larger, bulkier inhibitors [3].
Structural Impact: Molecular dynamics simulations reveal that the location of the insertion creates distinct conformational states:
The diagram below illustrates this location-dependent mechanism of action.
I hope these detailed application notes and protocols assist in your research on this compound. The clear differential impact of mutation location is a crucial consideration for both preclinical studies and the potential development of biomarkers for clinical use.
Objective: To establish a reproducible orthotopic mouse model of brain metastasis for evaluating the efficacy of the tyrosine kinase inhibitor (TKI) Poziotinib in Non-Small Cell Lung Cancer (NSCLC).
Background: this compound is a TKI showing promise in NSCLC, particularly for tumors with specific EGFR exon 20 insertion mutations. Research indicates its sensitivity is highly dependent on the insertion location, with "near-loop" insertions showing better response than "far-loop" ones [1] [2]. Brain metastasis is a common and serious complication in lung cancer. Preclinical models that reliably mimic the metastatic cascade are crucial for developing effective treatments [3] [4]. The intracarotid injection method directly introduces cancer cells into the cerebral circulation, providing a physiologically relevant model to study the later stages of metastasis and drug delivery to the brain [5] [3].
No single study provides a complete protocol for a this compound-specific model. The table below summarizes key methodologies from recent studies that can be adapted.
| Model Aspect | Traditional Orthotopic Model (TOMM) | Improved Intracarotid Model [3] | Optimized Circulating Model [4] |
|---|---|---|---|
| Core Method | Intracarotid injection with permanent ligation of the Common Carotid Artery (CCA). | Intracarotid injection with ligation of both external and retrograde common carotid arteries. | Intracarotid injection with a light-controlled hydrogel patch to repair the CCA. |
| Key Technique | Ligation of CCA post-injection. | Anterograde ECA ligation prevents facial metastases; retrograde CCA ligation reduces distant organ seeding. | GelMA/HAMA hydrogel seals the puncture site, restoring blood flow and allowing multiple injections. |
| Advantages | High tumor take rate; short tumorigenesis time [4]. | Directs cells intracranially more efficiently; reduces off-target inflammation and metastases. | Maintains cerebral blood flow & hemodynamics; allows multiple deliveries; reduces cerebral ischemia. |
| Disadvantages | Causes cerebral ischemia; fails to simulate continuous cell entry or intact blood flow [4]. | Technically challenging; permanent ligation prevents repeated dosing studies. | Highly advanced surgical skill required; requires hydrogel synthesis. |
| Relevance to this compound | Suitable for initial efficacy screens in a static environment. | Better for studying baseline this compound response against specific EGFRex20ins types. | Ideal for studying repeated dosing, tumor cell "seeding," and resistance mechanisms. |
This protocol is adapted from the method used to establish patient-derived breast cancer brain metastasis models [3], which can be modified for NSCLC cell lines sensitive to this compound.
1. Cell Preparation
2. Animal Preparation
3. Surgical Exposure of Carotid Artery
4. Intracarotid Injection and Ligation
5. Post-operative Care
The following diagram outlines the key stages of establishing and utilizing the brain metastasis model for drug testing.
The diagram below illustrates the hypothesized molecular mechanism of this compound, based on current research, which can be investigated using the proposed model.
Brain metastases occur in approximately 50% of women with metastatic HER2-positive breast cancer and are associated with a poor prognosis [1]. A major challenge in treating these metastases is that standard HER2-targeted therapies, like trastuzumab, have limited ability to penetrate the blood-brain barrier, rendering them ineffective for brain lesions [1].
The BCBM94 model is a patient-derived xenograft (PDX) model recently isolated from a patient with HER2+ breast cancer brain metastasis. This model addresses a critical gap in the field by providing a clinically relevant preclinical tool that faithfully recapitulates the disease. Using this model, researchers identified the brain-penetrant pan-ErbB inhibitor, poziotinib, as a highly efficacious treatment that can eliminate HER2+ breast cancer brain metastases in vivo [1].
Patient-derived xenograft (PDX) models are created by implanting tumor tissues from patients into immunocompromised mice. They are considered a gold-standard preclinical model because they preserve the original tumor's genotype, phenotype, intratumor heterogeneity, and spatial architecture better than traditional cell line models [2] [3].
This section details the methodology for establishing and characterizing the HER2+ BCBM94 PDX model.
The following diagram outlines the key steps in generating and validating the BCBM94 PDX model:
| Model Characteristic | Description of BCBM94 Model |
|---|---|
| Model Type | Patient-derived xenograft (PDX), Luminal B HER2+ [1] |
| Origin | Tumor tissue from a patient with HER2+ breast cancer brain metastasis [1] |
| Implantation Method | Repeated hematogenic xenografting [1] |
| Key Feature | Consistently generates breast cancer brain metastases in mice [1] |
| Model Application | Study of molecular mechanisms, therapeutic resistance, and preclinical drug evaluation for brain metastases [1] |
This section provides detailed methodologies for critical experiments using the BCBM94 model.
This protocol tests the effectiveness of this compound in eliminating HER2+ brain tumors in mice [1].
| Protocol Step | Specification & Parameters |
|---|---|
| 1. Animal Model Preparation | Use mice with established HER2+ brain tumors from the BCBM94 or BT474 cell models [1]. |
| 2. Treatment Regimen | Administer this compound for two weeks [1]. |
| 3. Efficacy Endpoint | Successful ablation of HER2+ brain tumors [1]. |
This protocol investigates resistance to apoptosis induced by the brain microenvironment [1].
| Protocol Step | Specification & Parameters |
|---|---|
| 1. Baseline Treatment | Treat HER2+ BCBM94 and BT474 models with lapatinib. This blocks phosphorylation of ERBB receptors (ERBB1-4) and induces the intrinsic apoptosis pathway [1]. |
| 2. Intervention | Co-treat with Neuregulin 1 (Nrg1), an ERBB3/ERBB4 ligand abundantly expressed in the brain [1]. |
| 3. Outcome Measurement | Assess if Nrg1 abrogates lapatinib-induced apoptosis. Analyze PI3K-AKT signaling pathway and phosphorylation of BAD at serine 136, which are essential for Nrg1-induced survival [1]. |
This protocol identifies compounds effective in the presence of the brain microenvironment [1].
| Protocol Step | Specification & Parameters |
|---|---|
| 1. Screening Setup | Perform high-throughput receptor tyrosine kinase inhibitor (RTKi) screening on HER2+ breast cancer brain metastasis models [1]. |
| 2. Condition | Screening is conducted in the presence of NRG1 to mimic the brain survival signal [1]. |
| 3. Identification | Identify this compound as a highly potent compound that reduces cell viability under these conditions [1]. |
The following table summarizes the key quantitative findings from the cited research on this compound and the BCBM94 model.
| Experimental Finding / Parameter | Result / Outcome |
|---|---|
| This compound Treatment Duration | 2 weeks [1] |
| In Vivo Efficacy on BCBM94 | Successfully ablated brain tumors [1] |
| In Vivo Efficacy on BT474 | Successfully ablated brain tumors [1] |
| Key Resistance Factor (NRG1) | Abundantly expressed in brain; abrogates lapatinib-induced apoptosis [1] |
| Critical Resistance Pathway | NRG1-induced PI3K-AKT signaling & BAD phosphorylation at Ser136 [1] |
| This compound Key Advantage | Brain-penetrant pan-ErbB inhibitor; effective even in presence of NRG1 [1] |
The rationale for using this compound in this context is rooted in overcoming a key resistance mechanism within the brain microenvironment. The following diagram illustrates the signaling pathways involved in this resistance and how this compound acts:
The establishment of the BCBM94 model and the validation of this compound's efficacy represent a significant advancement in preclinical research for HER2+ breast cancer brain metastases. The use of PDX models like BCBM94 is crucial because they more accurately reflect patient tumor biology compared to traditional cell lines, leading to more predictive preclinical data [2] [3].
The key finding is that this compound's irreversible pan-ErbB inhibition and ability to penetrate the brain allow it to overcome the pro-survival signaling triggered by NRG1 in the brain microenvironment, which causes resistance to other HER2-targeted therapies [1]. This makes this compound a promising candidate for further clinical development.
The tables below summarize the incidence of adverse events from the ZENITH20 trial and their recommended clinical management.
Table 1: Incidence of Common Treatment-Related Adverse Events (TRAEs) in ZENITH20 Cohort 2 [1] [2] This data comes from a phase II study of 90 patients with previously treated NSCLC harboring HER2 exon 20 insertion mutations, receiving poziotinib 16 mg once daily.
| Adverse Event | Any Grade Incidence | Grade 3 or Higher Incidence | Time to Onset (Any Grade) | Time to Onset (Grade 3) |
|---|---|---|---|---|
| Rash | 91.1% | 48.9% | 8 days | 52.5 days |
| Diarrhea | 82.2% | 25.6% | 6 days | 13 days |
| Stomatitis/Mucosal Inflammation | 68.9% | 24.4% | 7 days | 10 days |
Table 2: Clinical Management Guidelines for Common this compound Toxicities [2]
| Adverse Event | Prophylactic Measures | Active Management | Dose Modification Guidance |
|---|---|---|---|
| Rash | Patient education on likelihood of skin events prior to treatment initiation. | Early use of topical steroids; use of oral/IV antibiotics for Grade 3/4 toxicity. | For Grade ≥3: Interrupt treatment until toxicity resolves to ≤Grade 1, then resume at same or reduced dose (decrease by 2 mg). |
| Diarrhea | Not specified in protocols. | Use of loperamide. | For Grade ≥3 despite management, or Grade ≥2 lasting ≥48 hours: Interrupt treatment until ≤Grade 1, then resume at same or reduced dose. |
| Stomatitis | Avoid spicy/irritating foods; use saline or antiseptic mouthwash (e.g., nystatin, "magic mouthwash"). | Not specified in protocols. | For Grade ≥3 despite management: Interrupt treatment until ≤Grade 1, then resume at same or reduced dose. |
For researchers designing preclinical or clinical studies, the following experimental data and dosing strategies are critical.
Table 3: Experimental Dosing and Efficacy Data from Clinical Trials
| Trial / Cohort | This compound Dose | Patient Population | Objective Response Rate (ORR) | Key Tolerability Findings |
|---|---|---|---|---|
| ZENITH20-4 (Treatment-naïve, HER2 ex20ins) [3] | 16 mg Once Daily (QD) | NSCLC, HER2 exon 20 insertion, treatment-naïve | Combined ORR: 41% | Higher rate of Grade 3+ AEs: rash (35%), stomatitis (21%), diarrhea (15%). High rates of dose interruptions (90%) and reductions (79%). |
| ZENITH20-4 (Exploratory) [3] | 8 mg Twice Daily (BID) | NSCLC, HER2 exon 20 insertion, treatment-naïve | Combined ORR: 41% | More manageable toxicity: lower Grade 3+ AEs (rash 18%, stomatitis 14%, diarrhea 14%). Fewer dose interruptions (68%) and reductions (64%). |
| Case Report (Exceptional Responder) [4] | 8 mg BID, then 6 mg BID | NSCLC with EGFR exon 20 insertion | Complete Response (CR) achieved | Initial 8 mg BID dose caused G3 rash/conjunctivitis; reduced to 6 mg BID which was well-tolerated and maintained CR. |
The following workflow outlines the dose modification logic derived from the referenced clinical protocols [2]:
Q1: What is the mechanistic basis for this compound's on-target toxicities like rash and diarrhea? this compound is an irreversible pan-HER (ErbB) inhibitor, targeting HER1 (EGFR), HER2, and HER4 [2] [1]. The skin and gastrointestinal tract express high levels of EGFR (HER1). Inhibition of this receptor disrupts normal epithelial cell growth and function, directly leading to the observed dermatologic (rash) and gastrointestinal (diarrhea, stomatitis) adverse events [2]. This is a class effect common to EGFR-targeting tyrosine kinase inhibitors.
Q2: Are there any specific drug-drug interactions to consider in study design? Yes. This compound is a substrate of Cytochrome P450 (CYP) 3A4 and 2D6 enzymes [2]. Concomitant use with strong inducers of these enzymes may reduce this compound's efficacy, while use with inhibitors may increase its plasma concentration and toxicity. Furthermore, this compound itself is a moderate inhibitor of CYP2C8 and CYP2D6, which may require monitoring for interactions with drugs that are substrates of these enzymes. Study protocols typically recommend avoiding grapefruit juice (a CYP3A4 inhibitor) and St. John's Wort (a CYP3A4 inducer) and exercising caution with anticoagulants like warfarin [2].
Q3: What is the current regulatory status of this compound? In November 2022, the U.S. Food and Drug Administration (FDA) issued a Complete Response Letter (CRL) for the New Drug Application for this compound, indicating it could not be approved in its present form [5]. The FDA requested additional data, including a randomized controlled study. Following this decision, the sponsor, Spectrum Pharmaceuticals, announced it would de-prioritize the this compound program [5]. Therefore, its development status for this indication is currently uncertain.
This compound is associated with a high incidence of dermatologic adverse events. The table below summarizes the incidence of common skin toxicities observed in a phase II clinical trial [1].
| Toxicity Type | Incidence | Most Common Grade 3 Toxicity |
|---|---|---|
| Skin Rash | 90% of patients (n=50) | Skin rash (34% of patients) |
| Paronychia (nail infection) | 68% of patients | |
| Dry Skin | 60% of patients | |
| Oral Mucositis | 68% of patients |
The skin rash typically presents as acneiform eruptions or exfoliative dermatitis [1]. In clinical practice, these toxicities often require dose interruptions or reductions but can be effectively managed with supportive care [1] [2].
A published case report demonstrates a successful management strategy for a patient who developed a Grade 3 skin rash and conjunctivitis during the ZENITH20 trial [2]. The intervention involved:
This combination led to a marked improvement, with the skin rash and conjunctivitis reducing from Grade 3/2 to Grade 1 [2]. The following workflow outlines the application of this strategy.
Q1: What is the recommended action for severe (Grade 3) skin toxicity? As per the clinical protocol, Grade 3 rash should lead to dose interruption of this compound until the toxicity improves to Grade 1 or less. Combination therapy with hydrocortisone and doxycycline can be initiated during the interruption. This compound can then be resumed, often at a reduced dose [1] [2]. In the phase II study, 72% of patients required dose reductions due to adverse events [1].
Q2: Are there any critical drug-drug interactions or contraindications for this management strategy?
Q3: How can research protocols proactively address skin toxicity? Developing a system-wide, pre-emptive toxicity management plan is considered a best practice. This involves:
The following diagram illustrates the core NRG1/ErbB signaling pathway and the potential mechanisms by which the brain microenvironment may contribute to resistance against this compound and other tyrosine kinase inhibitors (TKIs).
The resistance of brain tumors to this compound is a multifaceted problem. The table below summarizes the primary mechanisms involved.
| Resistance Mechanism | Description & Impact | Key Supporting Evidence |
|---|---|---|
| Blood-Brain Barrier (BBB) | The BBB physically restricts drug access to brain tumors. NRG1 itself can help protect BBB integrity [1], but this may also limit drug penetration. | In vivo studies show NRG1 administration reduces acute BBB permeability after brain trauma [1]. |
| Neuroinflammation & Microglia | Activated microglia release pro-inflammatory factors. NRG1 has potent anti-inflammatory effects, differentially regulating NF-κB to suppress molecules like TNF-α and IL-6 while promoting anti-apoptotic factors [2]. | NRG1 blocks LPS-induced pro-inflammatory cytokine release in microglial cells and prevents NF-κB p65 nuclear translocation [2]. |
| Alternative Survival Pathways | Tumor cells activate bypass signaling pathways to survive. NRG1 signaling through ErbB receptors can activate downstream pathways like PI3K/Akt and MAPK, promoting cell survival [3] [4]. | In cancers, resistance to HER2-targeted therapy can occur via MET amplification or epithelial-to-mesenchymal transition (EMT) [5] [6]. |
| On-Target EGFR/ErbB Mutations | Secondary mutations in the target kinase domain (e.g., EGFR T790M) can directly impede drug binding. This compound's efficacy is highly dependent on the specific location of the insertion mutation [7]. | Acquired resistance to this compound in NSCLC can include the EGFR T790M mutation [7] [6]. |
To systematically investigate this compound resistance in the context of the brain microenvironment, you can adapt the following experimental workflows.
1. Protocol: Evaluating the Impact of NRG1 on Microglial Inflammatory Response [2] This protocol tests how NRG1 modulates the brain's inflammatory landscape.
2. Protocol: Assessing Combination Strategies to Overcome Resistance [5] [6] This protocol explores rational drug combinations to counter resistance mechanisms.
Poziotinib-induced conjunctivitis is identified as one of the most common treatment-related adverse events (TRAEs).
The table below summarizes the incidence of TRAEs from the ZENITH20-2 trial cohort [2]:
| Adverse Event | Total Incidence | Grade 3 or Higher Incidence |
|---|---|---|
| Any TRAE | 97.8% (88/90 pts) | 83.3% (75/90 pts) |
| Rash | 91.1% | 48.9% |
| Diarrhea | 82.2% | 25.6% |
| Stomatitis | 68.9% | 24.4% |
| Conjunctivitis | Reported as common [1] | Specific grade 3+ data not provided |
Management focuses on symptomatic relief and protocol-defined dose adjustments to maintain patients on therapy.
The following diagram illustrates the typical management pathway for this compound-induced conjunctivitis, based on reported clinical practices:
For scientists designing clinical trials or managing patients, understanding the protocol-level details is critical.
Q1: Is there a specific topical agent recommended for managing this conjunctivitis? A1: While clinical reports confirm the use of topical treatments [1], the specific agents (e.g., artificial tears, topical steroids, antibiotics) are not detailed in the available literature. Management should be guided by an ophthalmologist based on the clinical presentation, and prophylactic measures for other TKIs (like eyelid hygiene) may be considered.
Q2: Can patients continue on this compound if they develop conjunctivitis? A2: Yes. The established management pathway shows that with appropriate supportive care and/or dose interruption/reduction, patients can often continue therapy. One case report documented a patient maintaining a complete response for over 15 months on a reduced dose of 6 mg twice daily after experiencing conjunctivitis [1].
Q3: How does this compound-induced conjunctivitis differ from infectious conjunctivitis? A3: this compound-induced conjunctivitis is a non-infectious, inflammatory condition directly linked to the drug's mechanism of action [3] [4] [2]. It lacks the high transmissibility of adenoviral conjunctivitis [5] or the purulent discharge typical of bacterial conjunctivitis [3] [6]. Correct diagnosis is key to avoiding unnecessary antibiotic use.
| Adverse Event | Incidence (Grade 3) | Key Management Strategies |
|---|
| Skin Rash [1] | 47% | Supportive Care: Use topical steroids and emollients. Dose Modification: Interrupt this compound until toxicity resolves to Grade ≤1, then restart at a reduced dose (e.g., 12 mg). [1] [2] | | Diarrhea [1] | 20% | Supportive Care: Administer antidiarrheal medication (e.g., loperamide). Ensure adequate hydration. Dose Modification: Interrupt dose until toxicity resolves, then restart at a reduced dose. [1] | | Mucocutaneous Events (Stomatitis, Mucosal Inflammation) [3] | 18-26% | Supportive Care: Employ topical analgesics and mouthwashes. Dose Modification: Requires dose interruption and reduction for severe cases. [3] |
Here is a detailed methodology for managing this compound-related adverse events, as derived from clinical trial protocols [1] [3]:
Baseline Assessment & Patient Education
Toxicity Monitoring & Grading
Protocol-Specified Dose Modification
Alternative Dosing Strategy
The following diagram illustrates the mechanistic pathway behind skin adverse events like rash, which is crucial for understanding their management.
This mechanism is driven by Epidermal Growth Factor Receptor (EGFR) inhibition in skin keratinocytes [2]. Key pathological steps include:
Recent preclinical studies provide strong evidence for poziotinib's ability to target brain metastases. The key quantitative findings are summarized in the table below.
| Study Model | Key Finding | Experimental Context | Citation |
|---|---|---|---|
| Patient-derived HER2+ BCBM model (BCBM94) | This compound treatment successfully ablated HER2+ brain tumors in vivo. | Two-week treatment in mouse models. | [1] [2] |
| High-Throughput Screening | Identified as highly potent in reducing cell viability in the presence of NRG1. | Screening of receptor tyrosine kinase inhibitors (RTKis) against HER2+ breast cancer brain metastasis cells. | [1] |
| Mechanistic Insight | Overcomes NRG1-induced survival signaling from the brain microenvironment, which causes resistance to other inhibitors like lapatinib. | Investigation of the NRG1/ErbB3/PI3K-AKT signaling pathway. | [1] |
For researchers aiming to replicate or build upon these findings, here is a breakdown of the key methodologies cited in the studies.
This protocol is critical for demonstrating the compound's activity against established brain tumors.
This cell-based assay is essential for showing this compound's advantage in the brain microenvironment.
This protocol tests the long-term proliferative capacity of cancer cells after drug treatment.
The superior activity of this compound in the brain is linked to its ability to overcome a key resistance mechanism in the brain metastatic niche.
This diagram illustrates the key signaling pathway:
The primary evidence comes from a study that used a "cocktail" approach in rats, investigating the effects of poziotinib on various cytochrome P450 enzymes. The findings are summarized in the tables below [1].
In Vitro Inhibition in Rat Liver Microsomes (RLMs)
| CYP Enzyme | Probe Substrate | IC₅₀ (μM) | Inhibition Constant (Kᵢ) | Type of Inhibition |
|---|---|---|---|---|
| Cyp2b1 | Bupropion | 8.79 | 16.18 μM | Competitive |
| Cyp2c11 | Tolbutamide | 20.17 | 17.66 μM | Competitive |
Note: Cyp2b1 and Cyp2c11 in rats are considered functional analogs of human CYP2B6 and CYP2C9, respectively [1].
In Vivo Pharmacokinetic Changes in Rats
The following table shows the significant changes in the pharmacokinetic parameters of the probe drugs after co-administration with this compound to rats, compared to a control group. A "p < 0.05" was considered statistically significant [1].
| Probe Drug (CYP Enzyme) | Key Pharmacokinetic Changes with this compound |
|---|---|
| Bupropion (Cyp2b1) | Significantly different pharmacokinetic parameters [1]. |
| Tolbutamide (Cyp2c11) | Significantly different pharmacokinetic parameters [1]. |
| Phenacetin (Cyp1a2) | Significantly different pharmacokinetic parameters (suggesting enzyme induction) [1]. |
| Chlorzoxazone (Cyp2e1) | Significantly different pharmacokinetic parameters (suggesting enzyme induction) [1]. |
| Dextromethorphan (Cyp2d1) | No significant difference. |
| Midazolam (Cyp3a1/2) | No significant difference. |
The following diagram outlines the key workflow used in the primary research study to investigate these drug interactions, combining both in vitro and in vivo methods [1].
Key Methodological Details:
Based on the available evidence, here are the critical points for your troubleshooting and experimental design:
| Feature | Poziotinib | Mobocertinib |
|---|---|---|
| Overall Clinical Status | Investigational; primary endpoint not met in overall cohort in recent trial [1] | Voluntarily withdrawn from the US market [1] [2] [3] |
| Key Trial (Phase) | ZENITH20 (Phase 2) [1] | EXCLAIM (Phase 1/2) [1] & EXCLAIM-2 (Phase 3) [2] |
| Reported Objective Response Rate (ORR) | 14.8% (overall cohort, ZENITH20) [1] | 28% (platinum-pretreated, EXCLAIM) [1] |
| 32% (investigator-assessed, other trial) [4] | 32% (1st-line, EXCLAIM-2) [2] | |
| Reported Median PFS | 5.5 months (other trial) [4] | 7.3 months (platinum-pretreated, EXCLAIM) [1] |
| 9.6 months (1st-line, EXCLAIM-2) [2] | ||
| Impact of Insertion Location | Highly impactful [1] [4] | Not significant [1] |
| ORR by Location | Near-loop: 46% [4] Far-loop: 0% [4] | Near-loop: Similar to far-loop [1] | | PFS by Location | Near-loop: 11.1 months Far-loop: 3.5 months [1] | Near-loop: 12.0 months Far-loop: 13.0 months [1] | | Tumor Size Reduction | Near-loop: -25.9% Far-loop: -9.8% [1] | Near-loop: -38.5% Far-loop: -34.1% [1] |
A critical finding from recent research is that EGFR exon 20 insertions are not a single entity. They are structurally heterogeneous and can be classified as "near-loop" (amino acids A767 to P772) or "far-loop" (H773 to R776) insertions, which respond differently to various TKIs [1] [4].
The relationship between insertion location and TKI sensitivity is summarized in the following workflow:
The data in the summary table is derived from specific clinical trials with distinct methodologies.
The emerging treatment paradigm strongly suggests that precise structural classification of EGFR exon 20 insertion mutations is essential for selecting the most effective targeted therapy.
The table below summarizes the core characteristics of each drug based on available clinical trial data.
| Feature | Trastuzumab Deruxtecan (T-DXd) | Poziotinib |
|---|---|---|
| Drug Class | Antibody-Drug Conjugate (ADC) [1] | Tyrosine Kinase Inhibitor (TKI) [2] |
| Primary Target & Mechanism | Binds to HER2 receptor, delivers cytotoxic deruxtecan payload internally, causes DNA damage and apoptosis [1] | Small molecule that irreversibly inhibits intracellular tyrosine kinase domains of HER2, EGFR, and other ERBB family members [2] |
| Regulatory Status in NSCLC | FDA-approved (Aug 2022) for previously treated HER2-mutant mNSCLC [3] [1] | Investigational; not FDA-approved [2] [4] |
| Key Clinical Trial Data | DESTINY-Lung02 (Phase 2): In HER2-mutant NSCLC, Confirmed Objective Response Rate (ORR): 50.0% (5.4 mg/kg), Median Progression-Free Survival (mPFS): 10.0 months [5] | MD Anderson (Phase 2): In HER2 exon 20-mutant NSCLC, ORR: 50% (12 patients), Median PFS: Not reached in HER2 cohort [4] |
| Impact of Mutation Location | Effective across various HER2 mutations, including non-exon 19/20 cases [6] | Preclinical/exploratory data suggests superior efficacy in near-loop vs. far-loop exon 20 insertions [2] |
| Common Adverse Events | Nausea, fatigue, cytopenias (low blood counts) [5] [7] | Diarrhea, skin rash, paronychia (inflammation around nails) [2] [4] |
| Notable Safety Concerns | Adjudicated drug-related Interstitial Lung Disease (ILD) occurred in 14.9% (5.4 mg/kg); can be severe/fatal [5] | High rate of Grade 3+ adverse events; dose reductions frequent. ILD/pneumonitis also reported [2] [4] |
The two drugs have fundamentally different mechanisms for targeting HER2, which are illustrated in the pathways below.
For research professionals, understanding the source and scope of the clinical data is critical.
The choice between these agents in a clinical or research setting is not a matter of superior efficacy but of different applications and patient profiles.
The treatment landscape is evolving, with next-generation HER2-specific TKIs like zongertinib and sevabertinib showing promising early data and improved tolerability, which may shape future treatment sequences [1] [7].
The differential efficacy is not random but is rooted in how the insertion location alters the physical structure and dynamics of the EGFR kinase domain.
The comparative data for this compound were generated through a combination of clinical trials, in vitro drug sensitivity assays, and computational modeling.
The primary clinical evidence comes from two key trials:
The following methodologies were used to elucidate the mechanism behind the differential sensitivity:
| Experimental Method | Key Protocol Details | Application in this compound Research |
|---|
| Ba/F3 Cell Line Proliferation Assay [4] [1] | - Generation of Ba/F3 cell lines expressing 22 different near- and far-loop EGFRex20ins mutations.
| Cohort / Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Disease Control Rate (DCR) |
|---|---|---|---|
| Cohort 2: HER2 Ex20ins (Post-prior therapy) [1] | 27.8% (95% CI: 18.9-38.2) | 5.5 months (95% CI: 3.9-5.8) | 70.0% (95% CI: 59.4-79.2) |
| Cohort 1: EGFR Ex20ins (Post-prior therapy) [2] [3] | 14.8% (95% CI: 8.9-22.6) | 4.2 months | 68.7% |
| Cohort 4: HER2 Ex20ins (Treatment-naïve) [3] | 39% (45% in 16mg QD; 30% in 8mg BID) | Information missing | Information missing |
| MD Anderson Study (NCT03066206): EGFR Ex20ins [4] [5] | 32% (Investigator); 31% (BICR) | 5.5 months | 84% |
A critical finding from the research is that the location of the exon 20 insertion heavily influences response to poziotinib. These insertions are categorized as "near-loop" (amino acids A767 to P772) or "far-loop" (beyond P772) [5].
| Insertion Location | Objective Response Rate (ORR) | Median Tumor Size Reduction | Median Progression-Free Survival |
|---|---|---|---|
| Near-loop [2] [4] [5] | 46% | -25.9% | 11.1 months |
| Far-loop [2] [4] [5] | 0% | -9.8% | 3.5 months |
This difference is attributed to this compound's ability to more effectively bind to the EGFR protein when the insertion is in the near-loop location, as shown through molecular dynamics simulations [2] [5].
| Therapy (Mechanism) | Trial / Cohort | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
|---|---|---|---|
| This compound (TKI) [4] | NCT03066206 (Platinum-pretreated) | 32% | 5.5 months |
| Mobocertinib (TKI) [2] [4] | EXCLAIM (Platinum-pretreated) | 28% | 7.3 months |
| Amivantamab (EGFR/MET BiAb) [2] [4] | Phase I (NCT02609776) | 40% | 8.3 months |
> Note on Mobocertinib: This drug was withdrawn from the US market due to a lack of confirmed progression-free survival benefit in subsequent trials [2].
The following diagram illustrates the structural mechanism behind the differential efficacy of this compound, which is central to the trial results.
The efficacy of this compound was accompanied by significant toxicity, largely related to the inhibition of wild-type EGFR [3].
| Adverse Event (Grade 3 or Higher) | Rate in ZENITH20 (Cohort 1 & 2) |
|---|---|
| Rash [1] [3] | 48.9% - ~60% |
| Diarrhea [1] [3] | 25.6% - ~60% |
| Stomatitis/Mucosal Inflammation [1] [3] | 24.4% - ~26% |
These toxicities were manageable but had significant clinical impact: 76.7% of patients required dose reductions, and 13.3% permanently discontinued treatment due to adverse events [1] [3]. The high toxicity and modest benefit profile contributed to the FDA's rejection of this compound's marketing application at the end of 2022 [3].
The ZENITH20 trial data positions this compound as a drug with demonstrable antitumor activity in a difficult-to-treat population. However, its clinical application is defined by two key factors:
For researchers, these findings underscore that even within a specific mutation subgroup like EGFR exon 20, structural heterogeneity dictates drug sensitivity, necessitating a deeper level of molecular stratification for successful drug development.
| Drug / Agent | Trial Name / Study | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Key Grade 3+ Adverse Events (≥20%) |
|---|---|---|---|---|
| Poziotinib (Pan-HER TKI) | ZENITH20-2 (Phase II, n=90, previously treated) [1] [2] | 27.8% | 5.5 months | Rash (48.9%), Diarrhea (25.6%), Stomatitis (24.4%) [1] |
| This compound (Pan-HER TKI) | ZENITH20-4 (Phase II, previously untreated) [2] | 41% | 5.6 months | - |
| Trastuzumab Deruxtecan (T-DXd, ADC) | DESTINY-Lung01 (Phase II, n=91, previously treated) [3] [2] | 55% | 8.2 months | Neutropenia (19%), Anemia (10%) [3] |
| Pyrotinib (Pan-HER TKI) | Multicenter Phase II (n=78) [1] | 19.2% | 5.6 months | Diarrhea (16.7%) [1] |
The data in the table above primarily comes from Phase II, open-label, single-arm clinical trials. Here is a detailed breakdown of the methodologies used in these key studies:
The following diagram illustrates the role of HER2 in oncogenic signaling and the mechanism of action of this compound. As an irreversible pan-HER inhibitor, this compound blocks the signaling that drives cancer cell growth and survival [4].
| Trial / Study Name | Study Details (Phase, Population) | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Key Findings & Safety |
|---|---|---|---|---|
| ZENITH20-1 (Cohort 1) [1] | Phase 2, previously treated EGFRex20ins NSCLC (n=115) | 14.8% (95% CI, 8.9 to 22.6) | 4.2 months [2] | Did not meet its primary efficacy endpoint; high rate of grade 3 toxicities [1] [2]. |
| ZENITH20-3 (Cohort 3) [2] | Phase 2, previously untreated EGFRex20ins NSCLC (n=79) | 27.8% [2] | 7.2 months [2] | Data from an earlier access program showed an ORR of 23% and mPFS of 5.6 months [3]. |
| MD Anderson Phase II (n=50) [4] [5] | Phase 2, heavily pre-treated patients (94% had prior systemic therapy) | 32% (Investigator), 31% (Independent Review) | 5.5 months | Achieved primary endpoint; ORR was 46% in "near-loop" vs. 0% in "far-loop" insertions [4] [5]. |
A critical finding from the research is that the location of the EGFR exon 20 insertion is a major determinant of response to poziotinib [4] [1] [5].
The safety profile of this compound is characterized by predictable, on-target adverse events, which often require dose management [6] [3].
Understanding this compound's mechanism and potential resistance pathways is key for drug development.
For researchers designing similar studies, here are the core methodologies from the cited trials.
Phase II Clinical Trial Protocol (MD Anderson, NCT03066206) [4] [5]
Molecular Analysis of Insertion Location [4] [1]
The following diagram illustrates the structural mechanism by which EGFR exon 20 insertions cause resistance and how this compound overcomes it, particularly for near-loop insertions.
| Feature | This compound | Lapatinib |
|---|---|---|
| Primary Target Profile | Irreversible pan-ErbB inhibitor (ErbB1-4) [1]. | Reversible dual EGFR/ErbB2 (HER2) inhibitor [1]. |
| Key Mechanism Advantage | Irreversible binding and pan-ErbB inhibition help overcome NRG1-induced survival signaling [1]. | Susceptible to resistance from NRG1-activated ErbB3 signaling [1]. |
| Brain Penetrability | Excellent brain penetrability, described as "brain-penetrant" [1]. | Limited and variable distribution to brain metastases; restricted by active efflux at the blood-brain barrier [2] [3]. |
| Efficacy in Preclinical BM Models | Ablated HER2+ brain tumors in vivo after two weeks of treatment [1]. | Modest efficacy; reduces formation of large metastases but has limited effect on established lesions [1] [2]. |
| Impact of Brain Microenvironment | Effectively induces apoptosis even in the presence of high levels of Neuregulin-1 (NRG1) [1]. | Its pro-apoptotic effect is abrogated by NRG1, a factor abundantly expressed in the brain [1]. |
| Representative Clinical Trial Data (Context) | ZENITH20 trial in NSCLC: Demonstrated clinical efficacy, with exploratory analysis showing superior benefit in specific mutation subtypes [4]. | HER2+ BCBM clinical trials: Monotherapy showed a marginal response rate of 2.6-6%; higher efficacy when combined with capecitabine [1] [5] [3]. |
For research reproducibility, here is a detailed breakdown of the key methodologies from the pivotal study.
The following diagram illustrates the key resistance mechanism mediated by NRG1 in the brain microenvironment and how this compound overcomes it.
The evidence suggests two critical considerations for developing HER2+ BCBM therapies:
It is important to note that while the preclinical data for this compound in HER2+ BCBM is compelling, its clinical development has been more prominent in EGFR exon 20 insertion-mutant non-small cell lung cancer (NSCLC) [4]. The promising preclinical results warrant further clinical investigation to confirm this compound's efficacy in patients with HER2+ breast cancer brain metastases.
| Efficacy Parameter | Near-Loop Insertions | Far-Loop Insertions | P-value |
|---|---|---|---|
| Mean Tumor Size Reduction | -25.9% | -9.8% | 0.0014 [1] [2] |
| Median Progression-Free Survival (PFS) | 11.1 months | 3.5 months | 0.016 [1] [2] |
| Objective Response Rate (ORR) in Overall Cohort | 14.8% (95% CI, 8.9 to 22.6) [1] [2] |
This differential effect is attributed to the distinct structural changes caused by the mutation subtypes. Here is a visual summary of the key experiments that established this relationship:
The core findings are based on integrated preclinical and clinical studies designed to test the hypothesis that the structural location of EGFRex20ins mutations leads to different drug sensitivities.
The collective data strongly supports a structure-function relationship for EGFRex20ins mutations:
This underscores the critical need for subtype-specific mutation testing in clinical practice and drug development to match patients with the most effective targeted therapy.